molecular formula C13H18O5 B2715228 Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate CAS No. 1707393-61-0

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate

Cat. No.: B2715228
CAS No.: 1707393-61-0
M. Wt: 254.282
InChI Key: CDNWFTYZHORYGV-UHFFFAOYSA-N
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Description

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a spirocyclic ester characterized by a unique bicyclic framework with a ketone group at position 6 and two ethyl ester moieties at position 2. Its molecular formula is C₁₂H₁₈O₅, with a molecular weight of 242.27 g/mol (calculated from ). The compound’s spiro[3.3]heptane core introduces structural rigidity, making it valuable in polymer chemistry and synthetic intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNWFTYZHORYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Applications

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate serves as a versatile intermediate in the synthesis of various complex molecules. Its spirocyclic structure allows for the introduction of functional groups through established synthetic methodologies, including:

  • Alkylation Reactions : The compound can undergo alkylation to form derivatives with diverse functional groups, enhancing its utility in synthesizing pharmacologically relevant compounds.
  • Cyclization Reactions : The spiro structure facilitates cyclization processes that can yield additional cyclic compounds, which are often biologically active.
  • Functionalization : The presence of carboxylate groups allows for further functionalization, enabling the creation of compounds with specific biological activities.

Biological Applications

The potential biological applications of this compound are primarily linked to its derivatives. Research has indicated that spirocyclic compounds can exhibit:

  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds derived from this compound have been evaluated for their effectiveness against various bacterial strains.

Case Studies and Research Findings

  • Drug Discovery : A study highlighted the use of diethyl 6-oxospiro[3.3]heptane derivatives in developing new drug candidates targeting specific diseases, emphasizing their role as lead compounds in medicinal chemistry .
  • Synthetic Methodologies : Research has focused on optimizing synthetic routes to produce this compound efficiently, showcasing its potential as a key intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic dicarboxylates exhibit diverse reactivities and applications depending on their substituents and ring systems. Below is a detailed comparison of Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate with structurally analogous compounds:

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
This compound 26593-41-9 C₁₂H₁₈O₅ 6-oxo group; ethyl esters at position 2 242.27 Spirocyclic core with ketone; used in polymerization
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate 26593-41-9 C₁₂H₁₈O₅ 2-oxa (oxygen atom in ring); ethyl esters at position 6 242.27 Oxygen-containing spiro ring; no reported polymerization applications
Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate 55249-70-2 C₁₂H₁₆Br₂O₄ Bromine atoms at positions 2 and 6 384.07 Brominated derivative; potential halogenation reactivity
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate N/A C₁₅H₁₆O₃ Benzyl ester at position 2; 6-oxo group 244.29 Enhanced lipophilicity due to benzyl group; limited solubility
6-Oxospiro[3.3]heptane-2-carboxylic acid 889944-57-4 C₈H₁₀O₃ Free carboxylic acid at position 2; 6-oxo group 154.16 Acid form; precursor for ester synthesis

Biological Activity

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C13H18O5C_{13}H_{18}O_5 with a molecular weight of approximately 254.28 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The spirocyclic framework of this compound contributes to its distinctive chemical properties. The presence of two carboxylate groups and a carbonyl group at the 6-position allows for various chemical reactions, which are crucial for its biological interactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The compound's spirocyclic structure enables it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Research indicates that it may interact with proteins and nucleic acids, influencing various biochemical pathways .

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, revealing several promising effects:

  • Anticancer Activity : Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in breast cancer models .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development targeting metabolic diseases .
  • Interaction with Biomolecules : Studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound can bind to biomolecules, indicating potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

Compound NameMolecular FormulaUnique Features
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylateC12H18O5C_{12}H_{18}O_5Contains an oxo group at a different position
6-Amino-2-thiaspiro[3.3]heptaneC12H16N2SC_{12}H_{16}N_2SIncorporates sulfur and nitrogen functionalities
5,5-Dichloro-6-oxospiro[3.3]heptaneC13H16Cl2O5C_{13}H_{16}Cl_2O_5Contains chlorine substituents affecting reactivity

This table highlights the diverse structural characteristics within spirocyclic compounds and underscores the potential applications of this compound in medicinal chemistry.

Case Studies

  • In Vitro Anticancer Study : A study conducted on breast cancer cell lines demonstrated that this compound exhibited an IC50 value indicative of significant cytotoxicity compared to control groups .
  • Enzyme Interaction Study : Research focusing on the inhibition of specific metabolic enzymes revealed that this compound could effectively reduce enzyme activity by binding at active sites, suggesting its potential as a lead compound for drug development .

Q & A

Q. Key Steps :

  • Cycloaddition or metathesis to form the spiro[3.3]heptane backbone.
  • Oxidation at position 6 (e.g., via ketone introduction).
  • Esterification with diethyl groups at positions 2 and 2.

How can reaction conditions be optimized to control stereochemistry during spirocyclic core formation?

Advanced Research Focus
Stereochemical control in spirocyclic systems requires precise tuning of reaction parameters. For instance, temperature, solvent polarity, and catalyst choice significantly influence enantioselectivity. In one study, chiral ligands (e.g., BINOL-derived phosphoric acids) were employed in asymmetric catalysis to achieve >90% enantiomeric excess (ee) in related spiro compounds . Computational modeling (DFT calculations) can predict transition states to guide optimization .

Q. Methodological Considerations :

  • Use chiral auxiliaries or catalysts for enantioselective synthesis.
  • Monitor reaction progress via chiral HPLC or NMR spectroscopy.
  • Validate stereochemistry via X-ray crystallography (e.g., SHELXL refinement) .

What analytical techniques confirm the structure and purity of this compound?

Basic Research Focus
Combined spectroscopic and crystallographic methods are essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify ester groups (δ ~4.2 ppm for ethoxy protons) and spirocyclic carbons (δ ~60–80 ppm). DEPT-135 clarifies quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C13_{13}H18_{18}O5_5 requires [M+H]+^+ = 254.1154) .
  • X-ray Crystallography : SHELXL refines crystal structures to resolve bond angles and spiro junction geometry .

How does the 6-oxo group influence the reactivity of the spirocyclic framework?

Advanced Research Focus
The electron-withdrawing 6-oxo group enhances electrophilicity at adjacent positions, enabling nucleophilic additions or cyclizations. For example, in related compounds, the ketone participates in aldol condensations or acts as a directing group for C–H functionalization . Kinetic studies show that steric hindrance at the spiro junction moderates reactivity, favoring regioselective transformations .

Q. Applications :

  • Derivatization via Grignard additions to the carbonyl.
  • Use as a precursor for heterocycle synthesis (e.g., pyrazoles via hydrazine reactions).

How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

Advanced Research Focus
Contradictions often arise from structural isomers or impurities. For example, diethyl 2,6-dicarboxylate derivatives (CAS 132616-34-3) may be mistaken for the 2,2-dicarboxylate isomer . To resolve this:

  • Compare 13^{13}C NMR shifts: Spiro carbons in 2,2-diesters exhibit distinct splitting patterns.
  • Reproduce syntheses using alternative routes (e.g., esterification of 6-oxospiro[3.3]heptane-2-carboxylic acid) .
  • Validate purity via differential scanning calorimetry (DSC) to detect polymorphic impurities.

What computational tools aid in predicting the stability and reactivity of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model the spirocyclic structure’s strain energy and frontier molecular orbitals. For example, HOMO-LUMO gaps predict susceptibility to electrophilic attacks, while NBO analysis identifies hyperconjugative interactions stabilizing the spiro junction .

Q. Workflow :

  • Optimize geometry using B3LYP/6-31G(d).
  • Calculate IR vibrational frequencies to match experimental data.
  • Simulate reaction pathways for proposed transformations.

What are the challenges in scaling up the synthesis of this compound?

Advanced Research Focus
Scale-up issues include:

  • Exothermic Reactions : Cycloadditions may require controlled cooling (e.g., cryogenic reactors).
  • Purification : Column chromatography is impractical; switch to recrystallization (e.g., using ethyl acetate/hexane) or continuous flow systems .
  • Byproduct Formation : Monitor via LC-MS and optimize catalyst loading (e.g., Grubbs catalyst for metathesis steps) .

How can this compound serve as a building block in medicinal chemistry?

Basic Research Focus
The spirocyclic core is a rigid scaffold for drug design, mimicking bioactive conformations. For example:

  • Protease Inhibitors : The ketone can form hydrogen bonds with catalytic residues.
  • Kinase Inhibitors : Functionalize the ester groups to enhance solubility and binding .

Case Study :
Analogous spiro compounds show antiviral activity by targeting viral polymerases .

What safety precautions are necessary when handling this compound in the lab?

Basic Research Focus
While specific toxicity data are limited, general precautions include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods due to potential ester volatility.
  • Waste Disposal : Follow institutional guidelines for organic solvents and ketones .

How does the spiro[3.3]heptane framework compare to other spirocyclic systems in terms of strain energy?

Advanced Research Focus
Spiro[3.3]heptane exhibits lower strain energy (~20 kcal/mol) compared to smaller spirocycles (e.g., spiro[2.2]pentane, ~30 kcal/mol), making it more synthetically accessible. Strain analysis via DFT reveals torsional and angle strain contributions, which influence reactivity and stability .

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